molecular formula C11H8BrN3O5 B2554074 N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1171350-06-3

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2554074
CAS No.: 1171350-06-3
M. Wt: 342.105
InChI Key: HIBKIQQWLYPFRM-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 5-bromofuran-2-yl group and a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety. The bromine atom on the furan ring enhances electrophilic reactivity and may influence binding interactions in biological systems. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and role in medicinal chemistry, particularly in antimicrobial and anticancer applications.

Properties

IUPAC Name

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O5/c12-8-2-1-6(19-8)10-14-15-11(20-10)13-9(16)7-5-17-3-4-18-7/h1-2,5H,3-4H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBKIQQWLYPFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Bromofuran moiety : Known for its biological activity.
  • Oxadiazole ring : Often associated with antimicrobial and anticancer properties.
  • Dioxine structure : Contributes to the stability and reactivity of the compound.
PropertyValue
Molecular FormulaC14H10BrN3O4
Molecular Weight364.15 g/mol
CAS Number1171440-17-7

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives with oxadiazole rings can inhibit the growth of various Gram-positive and Gram-negative bacteria. A related compound demonstrated strong activity against biofilms formed by Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research on similar oxadiazole derivatives has highlighted their ability to induce apoptosis in cancer cells:

  • Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways related to cell growth and apoptosis. For example, compounds containing the oxadiazole moiety have been shown to inhibit cell proliferation in various cancer cell lines .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antibacterial effects of oxadiazole derivatives against biofilms formed by multiple bacterial species. The findings indicated that certain derivatives could effectively disrupt biofilm formation and exhibited low toxicity towards eukaryotic cells .
  • Anticancer Activity Assessment :
    • Another investigation focused on the cytotoxic effects of oxadiazole-containing compounds on human cancer cell lines. Results demonstrated significant inhibition of cell viability in colorectal carcinoma cells (HCT116), suggesting a promising avenue for therapeutic development .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Targets : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide

This compound shares the 1,3,4-oxadiazole and dihydrodioxine motifs but differs in the substituents:

  • Substituent 1 : A 4-fluorobenzamide group replaces the 5-bromofuran-2-yl-carboxamide.
  • Key Differences: Electronic Effects: The electron-withdrawing fluorine atom on the benzamide enhances dipole interactions compared to the bromine on the furan, which introduces steric bulk and polarizability.

General Trends in 1,3,4-Oxadiazole Derivatives

Compounds with 1,3,4-oxadiazole cores are widely studied for their:

  • Antimicrobial Activity : Brominated analogs often show enhanced activity against Gram-positive bacteria due to halogen-mediated interactions with bacterial membranes .
  • Anticancer Potential: Fluorinated derivatives are more commonly associated with kinase or topoisomerase inhibition, while brominated compounds may target DNA intercalation or tubulin polymerization.

Research Findings and Limitations

  • Target Compound: No peer-reviewed studies explicitly detailing its synthesis or bioactivity are available in public databases.

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